ML372 - 1331745-61-9

ML372

Catalog Number: EVT-276335
CAS Number: 1331745-61-9
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). ML372 shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.
Source and Classification

ML372 is classified as an aryl-thiazol-piperidine compound. Its chemical structure includes a thiazole ring and a piperidine moiety, making it part of a broader class of compounds that target protein stability mechanisms. The compound's identification stemmed from collaborative research efforts focusing on small molecules that can enhance survival motor neuron protein levels in spinal muscular atrophy models .

Synthesis Analysis

The synthesis of ML372 involves several steps, including the formation of key intermediates through nucleophilic substitution reactions and subsequent modifications. The synthesis typically starts with the preparation of an ethyl ester derivative, which is then hydrolyzed to yield the corresponding carboxylic acid. This acid is treated with lithium hydroxide in a solvent mixture of tetrahydrofuran and water to form ML372. The process is characterized by high yields and purity, with specific reaction conditions optimized to prevent degradation or unwanted side reactions .

Molecular Structure Analysis

ML372 has a complex molecular structure characterized by its unique combination of functional groups that contribute to its biological activity. The molecular formula for ML372 is C20H25N2O4SC_{20}H_{25}N_{2}O_{4}S, with a molecular weight of approximately 389.15 g/mol. High-resolution mass spectrometry has confirmed its structure, and nuclear magnetic resonance spectroscopy has provided detailed information about its chemical environment .

Key Structural Features:

  • Thiazole Ring: Contributes to the compound's interaction with target proteins.
  • Piperidine Moiety: Enhances binding affinity and bioavailability.
  • Aryl Group: Plays a critical role in the compound's pharmacodynamics.
Chemical Reactions Analysis

ML372 primarily functions through its interaction with the ubiquitin-proteasome system, specifically inhibiting the action of mindbomb-1, an E3 ubiquitin ligase responsible for tagging survival motor neuron protein for degradation. This inhibition prevents ubiquitination, thereby stabilizing the protein and prolonging its half-life within cells. The compound exhibits dose-dependent effects on ubiquitination levels, significantly reducing the rate at which survival motor neuron protein is targeted for degradation .

Reaction Mechanism:

  • Inhibition of Ubiquitination: ML372 binds to mindbomb-1, blocking its interaction with survival motor neuron protein.
  • Stabilization of Survival Motor Neuron Protein: Results in increased functional protein levels without altering mRNA expression.
Mechanism of Action

The mechanism by which ML372 exerts its effects involves several key processes:

  1. Inhibition of Ubiquitin Ligase Activity: By blocking mindbomb-1, ML372 prevents the ubiquitination of survival motor neuron protein.
  2. Increase in Protein Stability: The reduction in ubiquitination leads to enhanced stability and accumulation of survival motor neuron protein within cells.
  3. Functional Outcomes: In preclinical models, ML372 has demonstrated improvements in motor function and lifespan, indicating its potential therapeutic efficacy in spinal muscular atrophy .
Physical and Chemical Properties Analysis

ML372 possesses several notable physical and chemical properties that contribute to its effectiveness as a therapeutic agent:

  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and tetrahydrofuran.
  • Stability: Exhibits stability under physiological conditions, with minimal degradation over time.
  • Bioavailability: Demonstrates good central nervous system penetration, crucial for targeting neurological disorders.

Relevant Data:

  • Melting Point: Specific melting point data may vary but typically falls within expected ranges for similar compounds.
  • Log P (Partition Coefficient): Indicates favorable lipophilicity for CNS penetration .
Applications

ML372 has significant potential applications in scientific research and therapeutic development:

  • Spinal Muscular Atrophy Treatment: As a modulator of survival motor neuron protein levels, ML372 offers a promising avenue for treating spinal muscular atrophy through enhancing protein stability rather than modifying gene expression directly.
  • Research Tool: Utilized in studies exploring mechanisms of protein degradation and stability within cellular contexts.
Molecular Pathogenesis of Spinal Muscular Atrophy (SMA)

Genetic Basis of SMA: SMN1 Deletion and SMN2 Copy Number Variability

Spinal Muscular Atrophy (SMA) is an autosomal recessive disorder caused primarily by homozygous deletions or loss-of-function mutations in the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q13. This region harbors a complex inverted duplication, resulting in a second nearly identical gene, SMN2. The critical distinction between these genes lies in a single-nucleotide transition (C>T) in exon 7 of SMN2. This variation disrupts an exonic splice enhancer, leading to the exclusion of exon 7 in approximately 90% of SMN2 transcripts. Consequently, SMN2 primarily produces an unstable and rapidly degraded truncated protein (SMNΔ7), with only ~10% of transcripts generating full-length functional SMN protein [3] [7].

The copy number of SMN2 genes exhibits significant variability within the human population and serves as the primary phenotypic modifier of SMA. Higher SMN2 copy numbers correlate with milder disease phenotypes due to increased residual full-length SMN protein production. For example:

  • Type 0/I SMA (most severe): 1–2 copies; life expectancy <2 years
  • Type II/III SMA (moderate): 3 copies; life expectancy into adulthood
  • Type IV SMA (mildest): ≥4 copies; near-normal lifespan [3] [7]

Table 1: Correlation Between SMN2 Copy Number and SMA Phenotypes

SMA TypeAge of OnsetFunctional AbilitiesSMN2 CopiesLife Expectancy
0PrenatalNo motor milestones1<6 months
I<6 monthsUnable to sit2<2 years
II6–18 monthsAble to sit310–40 years
III>18 monthsAble to walk (assisted)3–4Adulthood
IV>5 yearsAble to walk>4Adulthood

Genomic heterogeneity further complicates prognosis, as hybrid SMN1-SMN2 genes generated by gene conversion events can alter functional SMN output. Additionally, partial deletions of SMN1 or SMN2 exons can mimic low copy numbers, necessitating precise genetic diagnostics [7].

Role of Survival Motor Neuron (SMN) Protein in Neuromuscular Function

The SMN protein is ubiquitously expressed and essential for cellular homeostasis. Structurally, it contains several conserved domains:

  • N-terminal domain: Binds RNA and Gemin2
  • Tudor domain: Mediates protein-protein interactions (e.g., Sm proteins)
  • Proline-rich domain: Interacts with profilins to regulate actin dynamics
  • YG box: Facilitates oligomerization critical for stability [4]

Table 2: Major SMN Protein Isoforms and Their Properties

IsoformSplicing PatternFunctionStability
Full-length SMNExons 1–7Functional oligomers; snRNP assemblyHigh (t½ ~8 hrs)
SMNΔ7Exons 1–6 + 8Partially functional; degradation-proneLow (t½ ~2 hrs)
SMN6BAlu-derived exon 6BUnknown functionModerate
Axonal-SMN (a-SMN)Intron 3 retentionAxonogenesis (developmental)Not characterized

Beyond its canonical role in spliceosomal small nuclear ribonucleoprotein (snRNP) assembly, SMN critically supports:

  • mRNA trafficking and local translation: SMN complexes shuttle mRNA (e.g., ACTB, NEFL) along axons to synapses.
  • Cytoskeletal dynamics: SMN interacts with profilin and β-actin mRNA to regulate growth cone formation.
  • Neuromuscular junction (NMJ) function: SMN facilitates SNARE complex assembly (vesicle fusion machinery) by chaperoning components like syntaxin and SNAP25. Deficits impair synaptic vesicle release [4] [8].
  • Endocytosis/autophagy: SMN depletion disrupts endosomal trafficking and protein clearance pathways.

In SMA, reduced SMN levels cause selective vulnerability of spinal α-motor neurons due to their long axons, high metabolic demands, and reliance on SMN-dependent synaptic functions [4].

Mechanisms of SMN Protein Degradation: Ubiquitin-Proteasome System (UPS) and Mib1 Ligase Activity

Both full-length SMN and SMNΔ7 are degraded primarily via the ubiquitin-proteasome system (UPS). The E3 ubiquitin ligase Mind Bomb 1 (Mib1) directly ubiquitinates SMN at lysine residues, targeting it for 26S proteasomal degradation. Key evidence includes:

  • Mib1 binds SMN’s Tudor domain and catalyzes K48-linked polyubiquitination.
  • Mib1 knockdown increases SMN half-life (>2-fold) in neuronal cells [5] [6].
  • Caenorhabditis elegans models with reduced SMN show improved neuromuscular function upon Mib1 orthologue knockdown [5].

Other UPS components regulating SMN stability include:

  • Deubiquitinase USP9x: Counteracts Mib1 by removing ubiquitin chains. USP9x deficiency reduces SMN stability [5].
  • SCFSlmb E3 ligase: Recognizes monomeric SMN via a phosphodegron in the YG box, promoting degradation [4].

The UPS-dependent degradation creates a therapeutically exploitable bottleneck: inhibiting SMN ubiquitination can elevate residual protein from SMN2. Notably, proteasome inhibitors (e.g., bortezomib) increase SMN levels in vitro but are systemically toxic. Targeted disruption of SMN-specific E3 ligases like Mib1 offers a more precise strategy [6] [9].

Properties

CAS Number

1331745-61-9

Product Name

ML372

IUPAC Name

1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid

Molecular Formula

C18H20N2O4S

Molecular Weight

360.428

InChI

InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)

InChI Key

HAVNRFQWAXTDTI-UHFFFAOYSA-N

SMILES

O=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3

Solubility

Soluble in DMSO

Synonyms

ML372; ML-372; ML 372.

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